molecular formula C13H13ClN2O3S2 B2484591 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034315-61-0

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2484591
CAS No.: 2034315-61-0
M. Wt: 344.83
InChI Key: VPEQWOMFLWRLTC-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring linked via an ether bond The compound also contains a thiophene sulfonyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.

    Coupling with Pyridine: The final step involves coupling the pyrrolidine intermediate with 3-chloro-4-hydroxypyridine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene sulfonyl group can participate in redox reactions, potentially altering the compound’s electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The pyridine and thiophene sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of pyridine.

    4-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the chloro group on the pyridine ring.

    3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Contains a pyrimidine ring instead of pyridine.

Uniqueness

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the combination of its chloro-substituted pyridine ring and the thiophene sulfonyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-11-8-15-5-3-12(11)19-10-4-6-16(9-10)21(17,18)13-2-1-7-20-13/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQWOMFLWRLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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